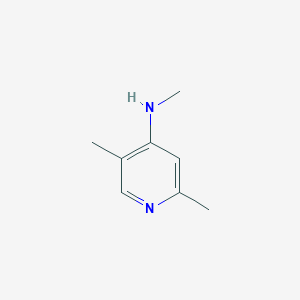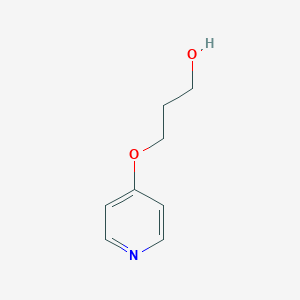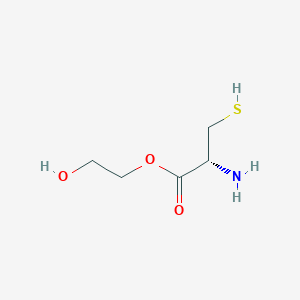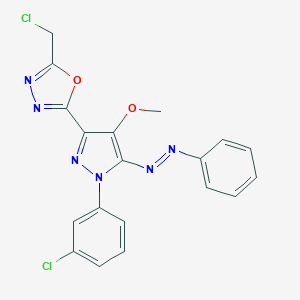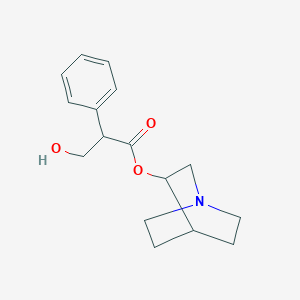
3-Quinuclidinyl tropate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinyl tropate, also known as QNB, is a synthetic chemical compound that belongs to the family of anticholinergic drugs. It is a potent competitive inhibitor of the neurotransmitter acetylcholine, which is responsible for the regulation of various physiological and biochemical processes in the human body. QNB has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology.
作用機序
3-Quinuclidinyl tropate acts as a competitive inhibitor of acetylcholine by binding to the muscarinic receptors in the central and peripheral nervous systems. This results in the blockade of cholinergic neurotransmission, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
3-Quinuclidinyl tropate has been shown to have a range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the increase in heart rate, and the reduction in salivary and bronchial secretions. It also has a potent antispasmodic effect on the gastrointestinal tract, making it useful in the treatment of conditions such as irritable bowel syndrome.
実験室実験の利点と制限
One of the main advantages of 3-Quinuclidinyl tropate in lab experiments is its potency and selectivity for muscarinic receptors, which allows for the precise manipulation of cholinergic neurotransmission. However, its high toxicity and potential for adverse effects limit its use in vivo studies. Additionally, the availability of 3-Quinuclidinyl tropate is limited, making it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for the use of 3-Quinuclidinyl tropate in scientific research. One area of interest is the study of the role of cholinergic neurotransmission in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-Quinuclidinyl tropate may also have potential applications in the development of new drugs for the treatment of conditions such as asthma and urinary incontinence. Additionally, further research is needed to explore the potential of 3-Quinuclidinyl tropate as a tool for the manipulation of cholinergic neurotransmission in vivo.
合成法
The synthesis of 3-Quinuclidinyl tropate involves the reaction between tropine and benzilic acid. The process is carried out in several steps, including esterification, reduction, and cyclization. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
科学的研究の応用
3-Quinuclidinyl tropate has been widely used in scientific research to study the mechanisms of action of acetylcholine and related neurotransmitters. It has been particularly useful in elucidating the role of cholinergic receptors in various physiological and biochemical processes, including memory, cognition, and muscle contraction.
特性
CAS番号 |
165260-55-9 |
|---|---|
製品名 |
3-Quinuclidinyl tropate |
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |
InChIキー |
UAOWRURGPHRVET-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
その他のCAS番号 |
165260-55-9 |
同義語 |
3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
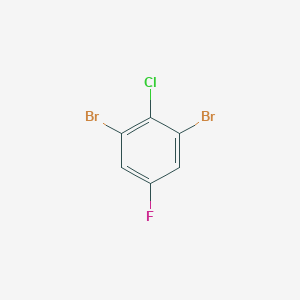
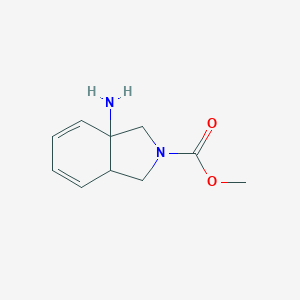
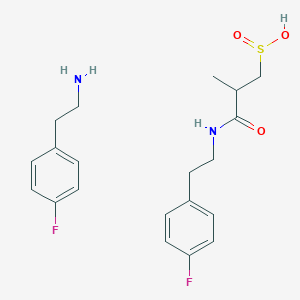
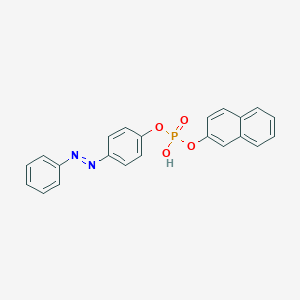

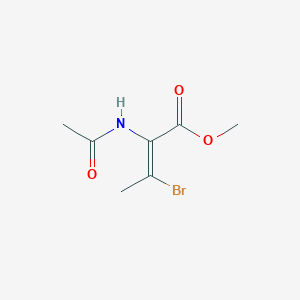
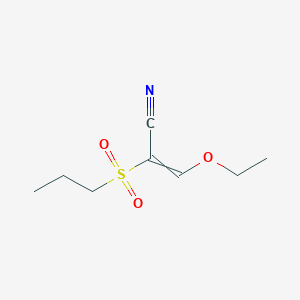
![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)
